3-(4-Bromophenyl)-2-chloroquinoline
Overview
Description
3-(4-Bromophenyl)-2-chloroquinoline is a compound that belongs to the quinoline family, characterized by a quinoline core structure with bromine and chlorine substituents at specific positions. Quinoline derivatives are known for their diverse biological activities and are often explored for their potential as therapeutic agents in various diseases.
Synthesis Analysis
The synthesis of quinoline derivatives can be achieved through various methods. For instance, the synthesis of 4-(halogenoanilino)-6-bromoquinazolines involves the evaluation of cytotoxicity against cancer cell lines, indicating a potential route for the synthesis of 3-(4-bromophenyl)-2-chloroquinoline derivatives with similar halogen substitutions . Another approach involves the Michael addition of secondary amines to unsaturated carbonyl compounds, which could be adapted for the synthesis of 3-(4-bromophenyl)-2-chloroquinoline by choosing appropriate starting materials and reaction conditions . Additionally, the synthesis of 6-bromo-2-chloro-3-butylquinazolin-4(3H)-one provides insights into the synthesis of bromo-chloro quinoline derivatives, which could be relevant for synthesizing the compound .
Molecular Structure Analysis
The molecular structure of quinoline derivatives can be elucidated using techniques such as X-ray crystallography, as demonstrated in the study of novel chloroquinoline derivatives . Similarly, the molecular structure of 3-benzyl-6-bromo-2-chloroquinoline has been determined using X-ray diffraction, which could provide valuable information for understanding the structure of 3-(4-bromophenyl)-2-chloroquinoline .
Chemical Reactions Analysis
Quinoline derivatives undergo various chemical reactions that can modify their structure and properties. For example, the bromination of 2-phenyltetrahydroquinolines leads to the formation of bromo derivatives, which is relevant for understanding the chemical behavior of brominated quinolines . The Sandmeyer reaction is another method that can be used to introduce halogen atoms into the quinoline ring, as shown in the synthesis of 3-halo-2-phenylquinoline-4-carboxylic acids .
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives can be studied using computational methods such as density functional theory (DFT). For instance, the novel 3-((2-chlorophenyl)(piperidin-1-yl)methyl)-4-hydroxy-1-phenylquinolin-2(1H)-one was analyzed using DFT to understand its hyperpolarizability, molecular electrostatic potential, and vibrational analysis . Similarly, the crystal structure and DFT study of 3-benzyl-6-bromo-2-chloroquinoline provide insights into the physicochemical properties of bromo-chloro quinoline compounds .
Scientific Research Applications
Chemical Synthesis and Catalysis
3-(4-Bromophenyl)-2-chloroquinoline and its derivatives are primarily utilized in chemical synthesis. The compound is used in the Pd/C-catalyzed Suzuki-Miyaura coupling of haloquinolines, acting as a precursor for various arylpyridines and arylquinolines. The effectiveness of phosphine ligands, like PPh3 and 2-(dicyclohexylphosphino)biphenyl, in these coupling reactions, particularly with bromoquinolines and chloroquinolines, highlights the compound's importance in facilitating complex chemical transformations (Tagata & Nishida, 2003).
Antimalarial Activity
Derivatives of 3-(4-Bromophenyl)-2-chloroquinoline, specifically those connected to 3-(3-(7-chloroquinolin-4-ylamino)propyl)-1,3-thiazinan-4-one, have been synthesized and characterized for antimalarial activity. These compounds exhibit varying degrees of susceptibility against the Plasmodium falciparum parasite, with certain derivatives showing marginally superior antimalarial activity compared to others (Kumawat et al., 2016).
Optoelectronic and Charge Transport Properties
In the realm of materials science, derivatives of 3-(4-Bromophenyl)-2-chloroquinoline have been explored for their optoelectronic properties. Studies involving density functional theory (DFT) and time-dependent DFT have analyzed the structural, electronic, optical, and charge transport properties of these compounds. Insights from quantum chemical parameters, molecular electrostatic potentials, and reorganization energies suggest that these compounds might demonstrate significant efficacy as multifunctional materials in various technological applications (Irfan et al., 2020).
Antimicrobial and Antioxidant Activities
Some novel derivatives of 3-(4-Bromophenyl)-2-chloroquinoline have shown promising results as antimicrobial and antioxidant agents. The compounds' structure-activity relationship has been studied, with particular emphasis on their interactions with DNA and potential as anti-diabetic agents. These findings highlight the compound's relevance in the development of new pharmaceuticals and therapeutic agents (Ansari & Khan, 2017), (Murugavel et al., 2017).
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-(4-bromophenyl)-2-chloroquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9BrClN/c16-12-7-5-10(6-8-12)13-9-11-3-1-2-4-14(11)18-15(13)17/h1-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMTQNXSNEIWRCI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=N2)Cl)C3=CC=C(C=C3)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9BrClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90526961 | |
Record name | 3-(4-Bromophenyl)-2-chloroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90526961 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Bromophenyl)-2-chloroquinoline | |
CAS RN |
85274-82-4 | |
Record name | 3-(4-Bromophenyl)-2-chloroquinoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=85274-82-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(4-Bromophenyl)-2-chloroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90526961 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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